![molecular formula C12H19NO3 B1445184 2-Boc-2-azabicyclo[2.2.2]octane-6-one CAS No. 1311390-85-8](/img/structure/B1445184.png)
2-Boc-2-azabicyclo[2.2.2]octane-6-one
Overview
Description
2-Boc-2-azabicyclo[2.2.2]octane-6-one , also known by its IUPAC name tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate , is a chemical compound with the molecular formula C₁₂H₁₉NO₃ . It is a solid compound with a molecular weight of 225.29 g/mol . The Boc group (tert-butoxycarbonyl) is attached to the nitrogen atom, and the compound features a bicyclic structure .
Molecular Structure Analysis
The molecular structure of 2-Boc-2-azabicyclo[2.2.2]octane-6-one consists of a bicyclic ring system. The tert-butyl group (Boc) is attached to the nitrogen atom, and the carbonyl group forms a six-membered ring. The compound’s three-dimensional arrangement plays a crucial role in its properties and reactivity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Drug Discovery and Pharmaceutical Synthesis
The nitrogen-containing heterocycle structure of 2-Boc-2-azabicyclo[2.2.2]octane-6-one makes it a valuable scaffold in drug discovery . Its unique architecture is utilized as a key synthetic intermediate in the total synthesis of various bioactive molecules. The compound’s ability to serve as a precursor in the synthesis of complex pharmacological agents is particularly noteworthy.
Synthesis of Tropane Alkaloids
This compound plays a crucial role in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . These alkaloids exhibit a wide range of biological activities, and the compound’s application in their synthesis is a significant area of research.
Biomass Valorization
Researchers are exploring the use of 2-Boc-2-azabicyclo[2.2.2]octane-6-one in the valorization of biomass-derived compounds through photochemical transformations . This application is part of a broader effort to develop sustainable chemical processes that convert biomass into valuable chemicals.
Development of CCR3 Antagonists
The compound has been identified as a useful reactant in the design and synthesis of CCR3 antagonists . These antagonists are potential therapeutic agents for treating conditions like allergic rhinitis, asthma, and other inflammatory diseases.
Palladium-Catalyzed Reactions
The compound is also being studied for its potential in palladium-catalyzed reactions of aziridines . These reactions are important for creating complex molecules with high precision and can lead to the development of new synthetic methodologies.
Synthesis of Cyclic Amino Acid Esters
2-Boc-2-azabicyclo[2.2.2]octane-6-one: has been used in the synthesis of cyclic amino acid esters, which are important in medicinal chemistry for the development of new drugs . The compound’s role in facilitating intramolecular lactonization reactions is particularly valuable in this context.
properties
IUPAC Name |
tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFSRKZPRIJHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-2-azabicyclo[2.2.2]octane-6-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.